REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11]O)=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:6]=1)(=[O:4])=[O:3].P(Br)(Br)[Br:18].O.[OH-].[Na+]>CCOCC>[Br:18][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])=[CH:6][C:7]=1[C:13]([F:16])([F:15])[F:14] |f:3.4|
|
Name
|
|
Quantity
|
50.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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A sticky, thick yellow suspension forms which upon agitation and warming to room temperature changes to a fine white suspension
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is cooled again to 0° C.
|
Type
|
FILTRATION
|
Details
|
The product is collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Type
|
CUSTOM
|
Details
|
is dried at 50° C. under high vacuum
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |